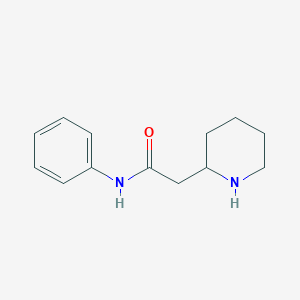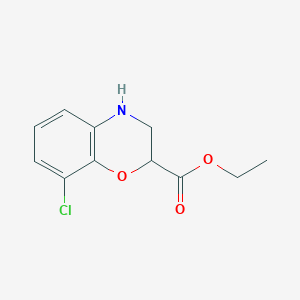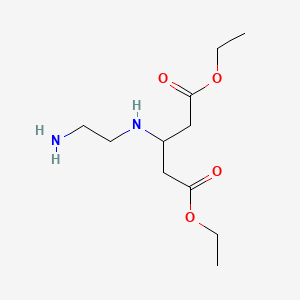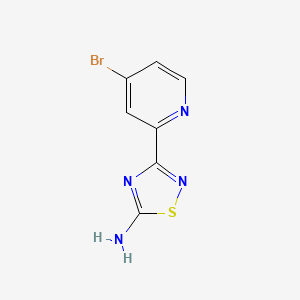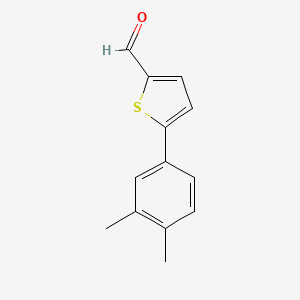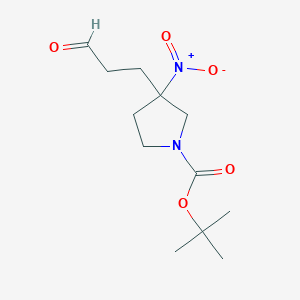
Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C8H15NO3. It is a derivative of pyrrolidine, featuring a nitro group and a tert-butyl ester group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate involves large-scale nitration reactions with stringent safety measures to handle the reactive nitrating agents. The process is optimized to achieve high yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidines.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be explored for its therapeutic potential, especially in the development of new drugs targeting various diseases.
Industry: In the chemical industry, it serves as a building block for the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
Tert-butyl pyrrolidine-1-carboxylate: Lacks the nitro and oxopropyl groups.
3-Nitropropyl pyrrolidine-1-carboxylate: Similar structure but without the tert-butyl group.
Tert-butyl 3-aminopyrrolidine-1-carboxylate: Contains an amino group instead of a nitro group.
Uniqueness: Tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate is unique due to the presence of both the nitro and oxopropyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
Propriétés
Numéro CAS |
1309581-44-9 |
|---|---|
Formule moléculaire |
C12H20N2O5 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
tert-butyl 3-nitro-3-(3-oxopropyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O5/c1-11(2,3)19-10(16)13-7-6-12(9-13,14(17)18)5-4-8-15/h8H,4-7,9H2,1-3H3 |
Clé InChI |
BDKPPDHXHGVSJF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)(CCC=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


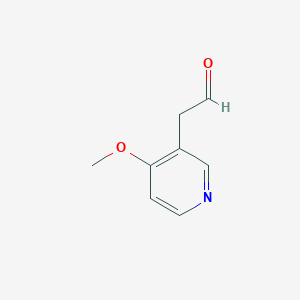
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)
![1-[(5-Bromopyridin-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B15355831.png)
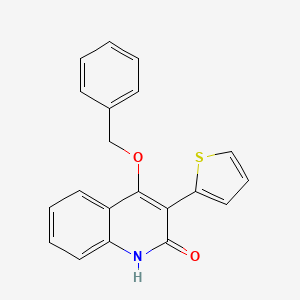
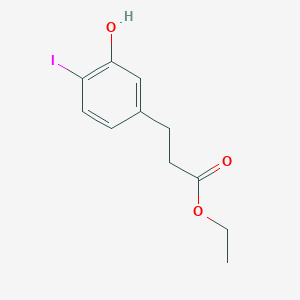

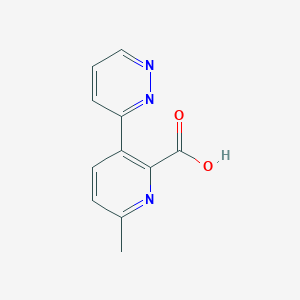
![Methyl 4-bromo-2-[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B15355861.png)
